

# Application Notes: Measuring Viloxazine's Effect on Neurotransmitter Levels with In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Viloxazine |           |
| Cat. No.:            | B1201356   | Get Quote |

#### Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) and serotonin-norepinephrine modulating agent used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] [2] Its therapeutic effects are attributed to its ability to increase levels of norepinephrine (NE) and dopamine (DA) in the prefrontal cortex (PFC) by inhibiting the norepinephrine transporter (NET).[3] Additionally, viloxazine demonstrates activity at specific serotonin (5-HT) receptors, contributing to increased 5-HT levels in the PFC.[4][5] In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of these neurotransmitters in specific brain regions of freely moving animals, providing critical insights into the pharmacodynamic effects of drugs like viloxazine.[4][6][7]

#### Principle of the Technique

In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region, such as the medial prefrontal cortex (mPFC).[8] The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and other molecules in the extracellular fluid diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, known as the dialysate.[8] [9] The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of



specific neurotransmitters. This allows for the real-time monitoring of neurotransmitter dynamics following drug administration.[9]

## **Experimental Protocols**

This section outlines a detailed protocol for conducting an in vivo microdialysis study in rats to assess the effects of **viloxazine** on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.

- 1. Materials and Reagents
- Animals: Male Sprague-Dawley rats (8 weeks old)[6]
- Anesthetic: Pentobarbital (65 mg/kg, i.p.) or equivalent[10]
- Viloxazine HCI: To be dissolved in saline for intraperitoneal (i.p.) injection.
- Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.
- Microdialysis Probes: Concentric probes with a desired membrane length (e.g., 3-4 mm).
- Surgical Equipment: Stereotaxic apparatus, surgical drill, dental cement, sutures.
- · Microinfusion Pump and Syringes.
- Fraction Collector: For automated collection of dialysate samples.
- Analytical System: HPLC system coupled with an electrochemical detector (HPLC-ECD).
- 2. Surgical Procedure: Probe Implantation
- Anesthetize the rat and securely mount it in a stereotaxic apparatus.[8][10]
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole in the skull above the target brain region, the medial prefrontal cortex (mPFC).

## Methodological & Application



- Use the following stereotaxic coordinates relative to bregma: Anteroposterior (AP): +3.2 mm;
   Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -4.4 mm.[10] Note: Coordinates should be optimized for the specific rat strain and age.
- Slowly lower the microdialysis guide cannula to the target coordinates.
- Secure the cannula assembly to the skull using dental cement and anchor screws.
- Suture the scalp incision closed around the assembly.
- Allow the animal to recover for at least 24-48 hours post-surgery before the microdialysis experiment.
- 3. Microdialysis Experiment
- Probe Insertion: On the day of the experiment, carefully insert the microdialysis probe into the previously implanted guide cannula.
- Perfusion: Connect the probe's inlet tubing to a microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 μL/min).
- Stabilization: Allow the system to stabilize for at least 2-3 hours to achieve a steady baseline of neurotransmitter levels.
- Baseline Collection: Collect at least four consecutive baseline dialysate samples (e.g., every 20-30 minutes) into vials containing an antioxidant solution to prevent degradation.
- Viloxazine Administration: Administer viloxazine via i.p. injection at the desired doses (e.g., 3, 10, 30, 50 mg/kg) or a vehicle control (saline).[3][6]
- Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours post-injection.[5]
- Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
- 4. Sample Analysis (HPLC-ECD)



- Thaw the dialysate samples.
- Inject a fixed volume of each sample into the HPLC system.
- Separate the monoamines (NE, DA, 5-HT) and their metabolites using a reverse-phase column.
- Detect and quantify the compounds using an electrochemical detector set at an appropriate oxidative potential.
- Calculate the concentration of each neurotransmitter by comparing the peak areas to those
  of known standards.
- Express the results as a percentage change from the average baseline concentration for each animal.

#### **Data Presentation**

The following tables summarize the quantitative effects of **viloxazine** on extracellular neurotransmitter levels in the rat prefrontal cortex, as reported in published studies.

Table 1: Peak Effect of Viloxazine on Extracellular Neurotransmitter Levels in Rat mPFC[3]

| Dose (mg/kg, i.p.) | Neurotransmitter    | Peak Increase (%<br>of Baseline) | Time to Peak<br>(minutes post-<br>injection) |
|--------------------|---------------------|----------------------------------|----------------------------------------------|
| 30                 | Norepinephrine (NE) | 365% ± 15%                       | 60                                           |
| Dopamine (DA)      | 182% ± 10%          | 60                               |                                              |
| Serotonin (5-HT)   | 302% ± 36%          | 60                               | _                                            |
| 50                 | Norepinephrine (NE) | 473% ± 35%                       | 60                                           |
| Dopamine (DA)      | 241% ± 32%          | 60                               |                                              |
| Serotonin (5-HT)   | 356% ± 49%          | 60                               | _                                            |
|                    |                     |                                  |                                              |



Table 2: Dose-Dependent Effects of **Viloxazine** on Peak Norepinephrine Levels in Rat mPFC[3]

| Dose (mg/kg, i.p.) | Peak NE Increase (% of Baseline)    |
|--------------------|-------------------------------------|
| 3                  | Significantly increased vs. vehicle |
| 10                 | Significantly increased vs. vehicle |
| 30                 | 545% ± 78%                          |

## **Visualizations: Workflows and Mechanisms**

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for **viloxazine**.





Click to download full resolution via product page

Diagram 1: Experimental workflow for in vivo microdialysis.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Viloxazine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]







- 4. dovepress.com [dovepress.com]
- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo measurements of neurotransmitters by microdialysis sampling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Measuring Viloxazine's Effect on Neurotransmitter Levels with In Vivo Microdialysis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1201356#in-vivo-microdialysis-to-measure-viloxazine-s-effect-on-neurotransmitter-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com